N,N-Didesmethyldoxylamine

Vue d'ensemble

Description

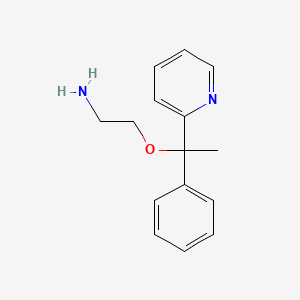

N,N-Didesmethyldoxylamine is a metabolite of Doxylamine, an H1 histamine receptor antagonist. It is known for its antihistaminic, sedative, and hypnotic properties . The molecular formula of this compound is C15H18N2O, and it has a molecular weight of 242.32 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N,N-Didesmethyldoxylamine can be synthesized through the N-dealkylation of Doxylamine. This process involves the removal of methyl groups from the nitrogen atoms in Doxylamine. The reaction typically requires a strong base and an appropriate solvent to facilitate the dealkylation process .

Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors where Doxylamine undergoes controlled N-dealkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts to enhance the reaction rate and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: N,N-Didesmethyldoxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert this compound to its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and alkoxides are used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Pharmacological Applications

N,N-Didesmethyldoxylamine is primarily recognized for its role as a metabolite of doxylamine, an antihistamine commonly used for its sedative effects. Understanding the pharmacological profile of this compound is essential for evaluating its therapeutic potential.

- Sedative and Antihistaminic Effects : Doxylamine is widely used in treating insomnia and allergic reactions. Studies have indicated that its metabolites, including this compound, may contribute to these effects through similar mechanisms of action on histamine receptors .

- Safety and Toxicology : The safety profile of doxylamine has been extensively studied, with findings suggesting that high doses can lead to toxicity. Research indicates that the metabolites, including this compound, exhibit lower toxicity levels compared to their parent compound .

Medicinal Chemistry

The structural characteristics of this compound position it as a candidate for further medicinal chemistry research.

- Nitrogen-Containing Heterocycles : As a nitrogen-based heterocyclic compound, this compound shares similarities with a wide range of nitrogen-containing drugs that have shown significant biological activities. These compounds are known for their roles in drug design due to their ability to form hydrogen bonds with biological targets .

- Drug Development Potential : The exploration of this compound in drug development may lead to novel formulations that enhance therapeutic efficacy while minimizing side effects. Its role as a building block in synthesizing new pharmaceuticals remains an area of active research .

Analytical Applications

This compound is also utilized in analytical chemistry, particularly in the development of methods for detecting and quantifying related compounds.

- Method Development : Analytical techniques such as chromatography are employed to measure the concentration of this compound in biological samples. Its presence as a metabolite can provide insights into the pharmacokinetics of doxylamine .

- Quality Control : In pharmaceutical manufacturing, monitoring the levels of this compound ensures product safety and efficacy. It serves as a standard for method validation and quality assurance processes .

Case Studies

Several case studies illustrate the applications and implications of this compound:

Mécanisme D'action

N,N-Didesmethyldoxylamine exerts its effects by interacting with histamine H1 receptors. It acts as an antagonist, blocking the action of histamine and thereby reducing allergic reactions and inducing sedation. The compound’s sedative effects are due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .

Comparaison Avec Des Composés Similaires

N-Desmethyldoxylamine: Another metabolite of Doxylamine with similar antihistaminic properties.

Doxylamine: The parent compound, widely used as an antihistamine and sedative.

Diphenhydramine: Another H1 receptor antagonist with similar sedative effects.

Uniqueness: N,N-Didesmethyldoxylamine is unique due to its specific metabolic pathway and its distinct pharmacological profile. Unlike its parent compound Doxylamine, this compound has a different set of interactions with histamine receptors, making it a valuable compound for research and potential therapeutic applications .

Activité Biologique

N,N-Didesmethyldoxylamine, a metabolite of doxylamine, has garnered attention due to its potential biological activities and pharmacological implications. This article explores its biological activity, pharmacokinetics, and safety profile based on diverse research findings.

Chemical Background

This compound is formed through the N-dealkylation of doxylamine, primarily in the liver. It is one of the significant metabolites along with N-desmethyl-doxylamine. Understanding its biological activity is crucial for evaluating the safety and efficacy of doxylamine, especially in therapeutic contexts such as treating nausea and vomiting in pregnancy (NVP).

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized primarily through studies on doxylamine. Key findings include:

- Absorption : Doxylamine and its metabolites are absorbed in the gastrointestinal tract, with peak plasma concentrations occurring approximately 7.5 hours post-administration for doxylamine .

- Metabolism : Doxylamine is metabolized in the liver to N-desmethyl-doxylamine and this compound, which are then excreted via the kidneys .

- Half-Life : The half-life of doxylamine is reported to be around 10.1 hours after a single dose and 11.9 hours after multiple doses .

Sedative Effects

This compound exhibits sedative properties similar to those of its parent compound, doxylamine. Studies indicate that it may contribute to the overall sedative effect observed in patients taking doxylamine for sleep disorders or as part of combination therapies for nausea during pregnancy .

Antihistaminic Activity

As a metabolite of doxylamine, this compound retains antihistaminic activity. This property is beneficial in treating allergic reactions and symptoms associated with colds. The mechanism involves blocking H1 receptors, thereby reducing symptoms such as sneezing and itching .

Safety and Efficacy in Clinical Use

This compound's role in the safety profile of doxylamine has been evaluated in clinical studies focusing on its use during pregnancy:

- Clinical Trials : A randomized controlled trial involving over 200,000 pregnant women demonstrated that the combination of doxylamine and pyridoxine (Diclectin) did not increase the risk of congenital malformations . This suggests that this compound does not pose significant teratogenic risks when used as directed.

- Adverse Effects : The most common side effects associated with doxylamine include drowsiness, dry mouth, and dizziness. However, serious adverse effects related specifically to this compound have not been extensively documented in clinical literature .

Metabolism Studies

Research has shown that following oral administration, a significant portion of doxylamine is metabolized into this compound. A study using radiolabeled compounds indicated that about 17% of the administered dose was converted into this metabolite .

Table 1: Metabolite Distribution After Doxylamine Administration

| Metabolite | Percentage of Dose (%) |

|---|---|

| This compound | 17 |

| N-Desmethyl-doxylamine | 20 |

| Doxylamine | 4 |

Propriétés

IUPAC Name |

2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDYZENQYRFODS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40822622 | |

| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78868-04-9 | |

| Record name | N,N-Didesmethyldoxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078868049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-Phenyl-1-(pyridin-2-yl)ethoxy]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40822622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIDESMETHYLDOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P0QF5KR0F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.